molecular formula C11H16N2O2 B8523124 Ethyl 2-(3,4-diaminophenyl)propanoate

Ethyl 2-(3,4-diaminophenyl)propanoate

Cat. No.: B8523124
M. Wt: 208.26 g/mol
InChI Key: GLTPBUTWWYNVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-diaminophenyl)propanoate is an organic compound featuring a propanoate ester backbone substituted with a 3,4-diaminophenyl group. The 3,4-diaminophenyl moiety is electron-rich, which may enhance solubility in polar solvents and facilitate participation in condensation or coupling reactions (e.g., Schiff base formation). Such properties are critical in drug design, where amino groups often serve as pharmacophores or intermediates for functionalization.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-(3,4-diaminophenyl)propanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)7(2)8-4-5-9(12)10(13)6-8/h4-7H,3,12-13H2,1-2H3

InChI Key

GLTPBUTWWYNVNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-Amino-4-(3,5-Difluorophenyl)propanoate (): Substituents: Amino group on the propanoate chain; 3,5-difluorophenyl ring. Structural Impact: Fluorine atoms introduce electronegativity, reducing electron density on the aromatic ring compared to diamino substitution. This affects reactivity in electrophilic substitutions. Application: Studied for crystallographic properties, highlighting planar geometry and hydrogen-bonding networks .

Ethyl 3-(3,4-Dimethoxyphenyl)-2-(1,3-Dioxoisoindolin-2-yl)propanoate (): Substituents: 3,4-Dimethoxyphenyl (electron-donating) and dioxoisoindolinyl (electron-withdrawing). Synthesis: Achieved via thianthrenium salt chemistry with 63% yield . Contrast: Methoxy groups enhance lipophilicity, whereas diamino groups improve aqueous solubility.

Ethyl 3-(1-Benzyl-4-piperidyl)propanoate (): Substituents: Benzyl-piperidyl group. Synthesis: 81% yield via alkylation of ethyl 2-(4-piperidyl)propanoate .

Insights :

  • Piperidyl and benzyl substituents () favor higher yields due to stable intermediates.
  • Bulky or electron-withdrawing groups (e.g., dioxoisoindolinyl in ) may reduce yields by steric hindrance.

Pharmaceutical vs. Agrochemical Use

  • This compound: Hypothesized for drug development (e.g., kinase inhibitors or antimicrobial agents) due to amine-directed reactivity.
  • Pesticide Derivatives (): Compounds like quizalofop-P-ethyl (chloroquinoxalinyl substituent) target acetyl-CoA carboxylase in weeds . Contrast: Diamino groups lack the halogenated or heterocyclic motifs critical for herbicidal activity.

Solubility and Reactivity

  • Diaminophenyl vs. Difluorophenyl (): Amino groups increase solubility in polar solvents (e.g., water or ethanol) compared to fluorine’s hydrophobicity. Fluorine substituents enhance metabolic stability in vivo, whereas amines may undergo oxidation or conjugation .

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